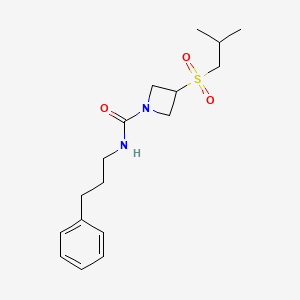

N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

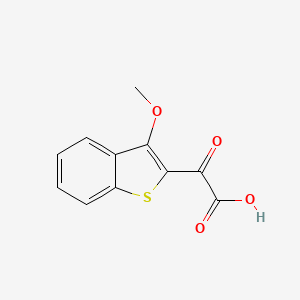

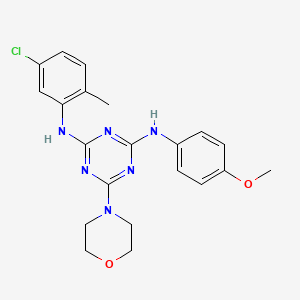

“N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound with the molecular formula C21H17F3N2O2 . Its average mass is 386.367 Da and its monoisotopic mass is 386.124207 Da .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 607.1±55.0 °C and a predicted density of 1.326±0.06 g/cm3 . Its pKa is predicted to be 12.98±0.20 .Applications De Recherche Scientifique

Anticancer Agent

DHFP exhibits promising anticancer properties. Researchers have synthesized DHFP through addition, rearrangement, and intramolecular cyclization reactions . Molecular docking studies indicate that DHFP interacts with the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and growth. Its potential as a drug candidate is supported by several factors:

Synthesis and Structural Properties

DHFP’s three-dimensional geometry has been determined using density functional theory calculations. Bond lengths, bond angles, and dihedral bond angles were optimized, and the HOMO-LUMO energies were calculated. NMR and FTIR spectra confirmed the expected structure of DHFP .

Future Prospects

Researchers continue to explore DHFP’s applications, including its mechanism of action, toxicity profile, and potential combination therapies.

Mécanisme D'action

Target of Action

The primary target of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is the EGFR tyrosine kinase . This enzyme plays a crucial role in the proliferation and growth of cancer cells .

Mode of Action

N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide interacts with its target, the EGFR tyrosine kinase, through a process known as molecular docking . This interaction inhibits the function of the enzyme, thereby affecting the growth and proliferation of cancer cells .

Biochemical Pathways

The interaction of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide with EGFR tyrosine kinase affects the downstream pathways associated with cell proliferation and growth . By inhibiting this enzyme, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide are favorable for its potential use as a drug . The compound obeys Lipinski’s five rules, suggesting good bioavailability . It can cross the blood-brain barrier and can be rapidly absorbed from the gastrointestinal wall .

Result of Action

The molecular and cellular effects of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide’s action include a decrease in cancer cell proliferation and growth . This is achieved through the inhibition of EGFR tyrosine kinase and the disruption of associated biochemical pathways .

Propriétés

IUPAC Name |

N-benzyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c22-21(23,24)17-10-8-16(9-11-17)14-26-12-4-7-18(20(26)28)19(27)25-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMVAPPKEXNYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2591536.png)

![N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591540.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2591543.png)

![1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2591547.png)

![[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2591551.png)

![(4-Methylthiadiazol-5-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2591554.png)